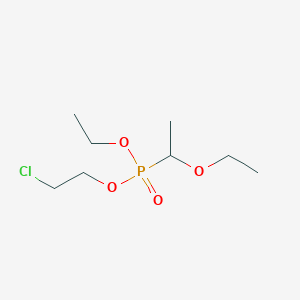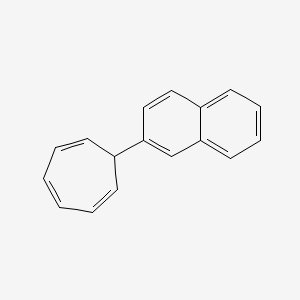
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene is an organic compound that features a unique structure combining a cycloheptatriene ring with a naphthalene moiety
Vorbereitungsmethoden
The synthesis of 2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene can be achieved through several synthetic routes. One common method involves the reaction of cycloheptatriene with naphthalene under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the desired product. Industrial production methods may involve the use of advanced techniques such as catalytic hydrogenation or photochemical reactions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur, especially on the naphthalene ring, using reagents such as bromine or nitric acid. These reactions lead to the formation of halogenated or nitrated products.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its conjugated system allows it to participate in electron transfer reactions, making it useful in redox processes.
Vergleich Mit ähnlichen Verbindungen
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene can be compared to similar compounds such as tropone and tropolone. These compounds share the cycloheptatriene ring but differ in their functional groups and overall reactivity. Tropone, for example, has a ketone group, while tropolone has an additional hydroxyl group. The presence of the naphthalene moiety in this compound adds to its uniqueness and expands its range of applications.
Eigenschaften
CAS-Nummer |
38287-45-5 |
|---|---|
Molekularformel |
C17H14 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
2-cyclohepta-2,4,6-trien-1-ylnaphthalene |
InChI |
InChI=1S/C17H14/c1-2-4-8-14(7-3-1)17-12-11-15-9-5-6-10-16(15)13-17/h1-14H |
InChI-Schlüssel |
DGHIDQCLDWAGNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC(C=C1)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



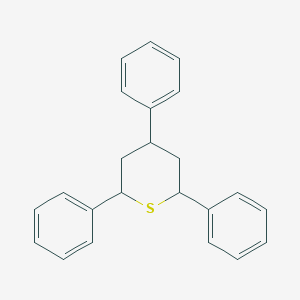
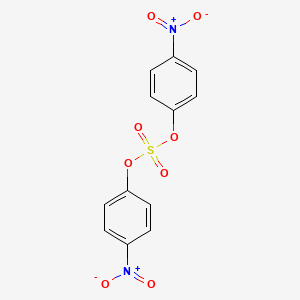


![3-[(Diethylamino)methyl]-2,6-bis(sulfanyl)-4H-thiopyran-4-one](/img/structure/B14675925.png)
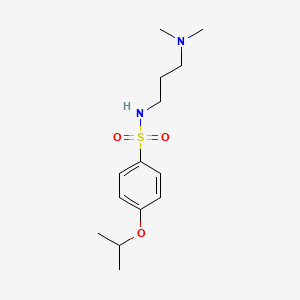

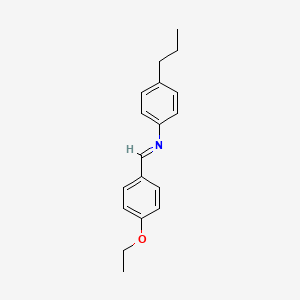
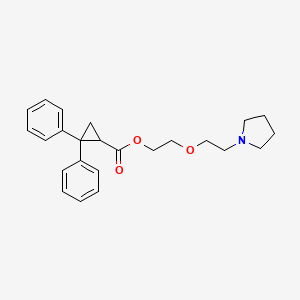
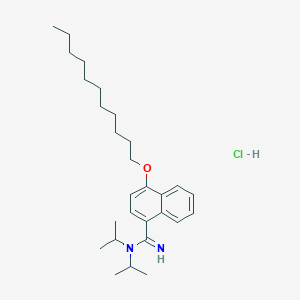
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)
![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)
